molecular formula C9H10O3 B8312721 5,6-Dihydro-4H-cyclopenta[b]furan-2-carboxylic acid methyl ester

5,6-Dihydro-4H-cyclopenta[b]furan-2-carboxylic acid methyl ester

Cat. No. B8312721
M. Wt: 166.17 g/mol
InChI Key: BTULAIPMXDNGHB-UHFFFAOYSA-N
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Patent
US07812014B2

Procedure details

5,6-Dihydro-4H-cyclopenta[b]furan-2-carboxylic acid methyl ester (2.24 g) was added to the THF (59 mL) solution of LiAlH4 (511 mg) under a nitrogen atmosphere at 0° C. and stirred for 1 h at 0° C. The mixture was quenched with 10 mL of water and filtered. The filtrate was concentrated under reduced pressure and the obtained aqueous solution was extracted with CHCl3. The organic layer was washed with brine and dried over MgSO4 and filtered. The filtrate was concentrated to afford titled compound as yellow oil (1.86 g, quant.).
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
511 mg
Type
reactant
Reaction Step One
Name
Quantity
59 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[O:9][C:8]2[CH2:10][CH2:11][CH2:12][C:7]=2[CH:6]=1)=O.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[O:9]1[C:5]([CH2:3][OH:2])=[CH:6][C:7]2[CH2:12][CH2:11][CH2:10][C:8]1=2 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
2.24 g
Type
reactant
Smiles
COC(=O)C1=CC2=C(O1)CCC2
Name
Quantity
511 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
59 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched with 10 mL of water
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the obtained aqueous solution was extracted with CHCl3
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1C2=C(C=C1CO)CCC2
Measurements
Type Value Analysis
AMOUNT: MASS 1.86 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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